2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride

pKa modulation amine basicity hERG liability

2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride (CAS 2639439-92-0) is a substituted bicyclo[1.1.1]pentane (BCP) derivative that integrates a bridgehead bromine atom and a β,β-difluoroethylamine side chain. The BCP scaffold is a well-established saturated bioisostere of para-substituted phenyl rings, offering improved passive permeability, aqueous solubility, and metabolic stability over aromatic counterparts.

Molecular Formula C7H11BrClF2N
Molecular Weight 262.52 g/mol
Cat. No. B13466808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride
Molecular FormulaC7H11BrClF2N
Molecular Weight262.52 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)Br)C(CN)(F)F.Cl
InChIInChI=1S/C7H10BrF2N.ClH/c8-6-1-5(2-6,3-6)7(9,10)4-11;/h1-4,11H2;1H
InChIKeyVXQVFADXXVOSPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride: A Dual-Functional BCP Bioisostere Building Block for Drug Discovery


2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride (CAS 2639439-92-0) is a substituted bicyclo[1.1.1]pentane (BCP) derivative that integrates a bridgehead bromine atom and a β,β-difluoroethylamine side chain . The BCP scaffold is a well-established saturated bioisostere of para-substituted phenyl rings, offering improved passive permeability, aqueous solubility, and metabolic stability over aromatic counterparts . The compound's hydrochloride salt form enhances aqueous solubility and facilitates handling in parallel synthesis workflows.

Why Generic BCP Amine Hydrochlorides Cannot Replace 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride in Lead Optimization


Generic BCP-amine hydrochloride salts (e.g., bicyclo[1.1.1]pentan-1-amine hydrochloride or 2-(bicyclo[1.1.1]pentan-1-yl)ethan-1-amine hydrochloride) lack the synergistic effects of the title compound's two critical structural features: (i) the β,β-difluoroethylamine moiety, which reduces amine basicity by approximately 3.4 pKa units relative to unsubstituted ethylamine, altering protonation state at physiological pH and attenuating hERG liability [1]; and (ii) the bridgehead bromine atom, which serves as a robust synthetic handle for late-stage functionalization via cross-coupling, enabling rapid analog generation without de novo BCP core synthesis [2]. Simply interchanging with a non-fluorinated or non-brominated BCP amine would forfeit both the pharmacokinetic advantage and the synthetic versatility, compromising either biological performance or library diversification potential.

Quantitative Differentiation Evidence for 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride vs. Closest Analogs


Amine Basicity Reduction: pKa Shift from ~10.6 to ~7.2 Through β,β-Difluoro Substitution

The β,β-difluoroethylamine group in the target compound confers a conjugate acid pKa of approximately 7.2, as measured for the parent 2,2-difluoroethylamine fragment [1]. This represents a reduction of roughly 3.4 log units relative to the unsubstituted ethylamine (pKa ≈ 10.6) found in non-fluorinated BCP-ethylamine analogs such as 2-(bicyclo[1.1.1]pentan-1-yl)ethan-1-amine hydrochloride [2]. At physiological pH 7.4, the difluoroethylamine species is approximately 60% neutral vs. <1% for the non-fluorinated comparator, directly impacting membrane permeability and reducing undesirable interactions with the hERG potassium channel [1].

pKa modulation amine basicity hERG liability physicochemical property optimization

BCP vs. Phenyl: Equipotent Antimalarial Activity with Superior Metabolic Stability

In a head-to-head comparison within an open-source antimalarial series, a BCP-containing analog (compound 22) demonstrated equipotent antiplasmodial activity against Plasmodium falciparum relative to its direct phenyl parent, while exhibiting significantly improved metabolic stability in mouse liver microsomes (MLM) [1]. Although this comparison does not involve the exact target compound, it establishes a class-level benchmark: BCP-for-phenyl substitution preserves target engagement (EC50 within 2-fold) while reducing intrinsic clearance, a pattern directly applicable to the target compound's use as a phenyl replacement building block.

metabolic stability phenyl bioisostere antimalarial in vitro potency

Synthetic Versatility: Bromine as a Cross-Coupling Handle vs. Non-Halogenated BCP Analogs

The bridgehead bromine atom on the BCP core of the target compound enables direct participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. In contrast, the closely related non-brominated analog 2-(bicyclo[1.1.1]pentan-1-yl)-2,2-difluoroethan-1-amine hydrochloride [2] lacks this synthetic handle, requiring de novo BCP core synthesis for each derivative. For a medicinal chemistry team, the brominated compound can serve as a single, versatile starting material to generate >100 distinct analogs via parallel chemistry, whereas the non-brominated analog requires individual multi-step syntheses for each target, dramatically increasing time and resource expenditure.

late-stage functionalization Suzuki coupling building block diversification parallel synthesis

Enhanced Solubility and Permeability: BCP Scaffold vs. Phenyl Ring in Physicochemical Profiling

The BCP scaffold is documented to provide superior aqueous solubility and passive membrane permeability compared to its phenyl ring counterpart due to its saturated, three-dimensional structure, which reduces planarity and crystal packing efficiency while maintaining similar molecular volume . Specifically, BCP-containing compounds have been shown to increase aqueous solubility by up to 10-fold and maintain high passive permeability (PAMPA Pe > 10 × 10⁻⁶ cm/s) relative to analogous phenyl compounds [1]. These class-level advantages are intrinsic to the BCP core of the target compound and are absent in phenyl-based alternatives such as 2-(4-bromophenyl)-2,2-difluoroethan-1-amine.

aqueous solubility passive permeability physicochemical properties bioisostere advantage

Metabolic Stability Advantage of gem-Difluoro Moiety: Reduced CYP450-Mediated N-Dealkylation

The β,β-difluoro substitution adjacent to the amine nitrogen creates a metabolically shielded environment that reduces susceptibility to cytochrome P450-mediated N-dealkylation, a common clearance pathway for aliphatic amines [1]. The electron-withdrawing fluorine atoms decrease the electron density on the adjacent carbon, disfavoring the hydrogen atom abstraction step that initiates oxidative dealkylation. While no direct head-to-head microsomal stability data for the target compound versus its non-fluorinated analog are publicly available, this metabolic shielding effect is well-established for gem-difluoroalkylamines as a class [2].

oxidative metabolism CYP450 N-dealkylation metabolic soft spot blocking

Conformational Rigidity: BCP Spacer Geometry vs. Flexible Ethylene Linker in Non-BCP Analogs

The bicyclo[1.1.1]pentane core provides a rigid, linear spacer with a fixed exit vector angle of 180° between the bridgehead substituents, contrasting with the flexible, freely rotating ethylene linker in non-BCP analogs such as 2-(4-bromophenyl)ethan-1-amine hydrochloride [1]. This conformational pre-organization reduces the entropic penalty upon target binding and can improve potency by up to 10-fold for targets requiring a specific ligand geometry [2]. The target compound thus offers a defined three-dimensional presentation of its amine and bromine functional groups that cannot be achieved with flexible linkers.

conformational restriction entropic penalty target binding rigid scaffold

Optimal Procurement and Application Scenarios for 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride


Late-Stage Diversification in Kinase Inhibitor Lead Optimization

Medicinal chemistry teams optimizing kinase inhibitors can procure the title compound as a single, versatile building block for parallel Suzuki-Miyaura library synthesis. The bridgehead bromine enables coupling with a diverse panel of boronic acids to explore the solvent-exposed region of the ATP-binding pocket, while the BCP scaffold maintains the para-phenyl geometry critical for hinge-binding interactions. The difluoroethylamine moiety's reduced pKa (~7.2) minimizes hERG liability compared to standard piperazine or ethylamine linkers [1]. This approach has been validated in γ-secretase inhibitor programs where BCP-for-phenyl substitution preserved potency while improving pharmacokinetics [2].

Targeted Protein Degradation (PROTAC) Linker Design

In PROTAC design, the target compound serves as a rigid, three-dimensional linker module that can be functionalized at the bromine site to attach an E3 ligase ligand. The BCP core's saturated nature eliminates the risk of aromatic ring-mediated π-stacking artifacts that can confound cellular assay interpretation. The difluoroethylamine terminus provides a handle for amide coupling to the target protein ligand. Compared to flexible PEG or alkyl linkers, the rigid BCP spacer reduces the conformational search space, potentially improving ternary complex formation and degradation efficiency [1].

Fragment-Based Drug Discovery (FBDD) Library Construction

The compound is ideally suited as a core fragment for FBDD libraries due to its combination of low molecular weight (262.5 Da as HCl salt), high aqueous solubility (BCP scaffold advantage), and dual synthetic handles (amine for amide/sulfonamide coupling; bromine for cross-coupling). Procurement for fragment library construction enables systematic exploration of chemical space around a rigid, three-dimensional scaffold that is underrepresented in traditional flat aromatic fragment collections [1].

Central Nervous System (CNS) Drug Discovery Programs

For CNS-penetrant drug candidates, the title compound's reduced amine basicity (pKa ~7.2) and the BCP scaffold's high passive permeability are critical advantages. The lower pKa decreases P-glycoprotein (P-gp) recognition and lysosomal trapping, both of which are driven by cationic amine character. The saturated BCP core further reduces polar surface area and enhances blood-brain barrier penetration compared to phenyl-based alternatives. These properties align with the CNS multiparameter optimization (MPO) score criteria [1].

Quote Request

Request a Quote for 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.